1-Morpholin-4-yl-2-p-tolyl-ethanone

Mannich reaction synthetic chemistry regioselectivity

1-Morpholin-4-yl-2-p-tolyl-ethanone (CAS 56074-63-6) is a p-tolyl-substituted morpholino-acetophenone Mannich base included in the Wiley Mass Spectra of Designer Drugs 2024 library, confirming its value as a forensic and analytical reference standard. Its distinct morpholine pharmacophore and p-tolyl substitution pattern differentiate it from dimethylamino and piperidino congeners, delivering unique cytotoxicity and enzyme-inhibitory profiles essential for SAR campaigns. Researchers choose this scaffold for DHOase probe development, renal carcinoma studies, and benzylic-oxidation library synthesis. Available through custom synthesis with full analytical characterization.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B5144722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Morpholin-4-yl-2-p-tolyl-ethanone
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)N2CCOCC2
InChIInChI=1S/C13H17NO2/c1-11-2-4-12(5-3-11)10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
InChIKeyGJNKONHEQWFMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Morpholin-4-yl-2-p-tolyl-ethanone: A Morpholine-Acetophenone Mannich Base for Chemical Biology Procurement


1-Morpholin-4-yl-2-p-tolyl-ethanone (CAS 56074-63-6; synonym: 2-Morpholino-4′-methylacetophenone) is a synthetic small molecule with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. It belongs to the class of β-aminoketones formed via the Mannich reaction between 4-methylacetophenone, formaldehyde, and morpholine [1]. Structurally, it comprises a morpholine heterocycle linked through an ethylene bridge to a p-tolyl ketone, placing it within the well-precedented family of acetophenone-derived mono-Mannich bases that have been investigated for cytotoxic, anti-inflammatory, and enzyme-inhibitory activities [2]. The compound is catalogued in the Wiley Mass Spectra of Designer Drugs 2024 library, confirming its inclusion in forensic and analytical reference collections [3].

Procurement Risk Alert: Why 1-Morpholin-4-yl-2-p-tolyl-ethanone Cannot Be Interchanged with Generic Morpholine Ketones


Morpholine-containing acetophenone Mannich bases exhibit steep structure-activity relationships (SAR) where minor changes in the aryl substitution pattern or the amino component profoundly alter biological potency and target selectivity [1]. In a systematic cytotoxicity study, the morpholino derivative (compound 3) displayed a distinct potency profile compared to its dimethylamino (compound 1) and piperidino (compound 2) congeners, demonstrating that the morpholine ring is not a generic bioisostere but rather a specific pharmacophoric element. Furthermore, the p-tolyl substituent on the acetophenone core differentiates this compound from the unsubstituted phenyl analog (3-morpholino-1-phenylpropan-1-one), which has been characterized as a fluoxetine simplified analog with nitric oxide inhibitory activity [2]. Substitution of either the morpholine ring with other secondary amines or the p-tolyl group with alternative aryl moieties can be expected to yield divergent biological readouts, making generic replacement scientifically unsound without confirmatory retesting [1].

Quantitative Differentiation Evidence: 1-Morpholin-4-yl-2-p-tolyl-ethanone vs. Structural Analogs


Synthetic Accessibility via Mannich Condensation: Yield and Regioselectivity vs. Bis-Mannich Byproducts

1-Morpholin-4-yl-2-p-tolyl-ethanone is synthesized via a one-step Mannich condensation. Under microwave-assisted conditions, the mono-Mannich base is obtained with quantitative conversion and high regioselectivity at the α-carbon of 4-methylacetophenone, avoiding bis-substitution. In contrast, the unsubstituted acetophenone-derived analog 3-morpholino-1-phenylpropan-1-one requires careful stoichiometric control to limit bis-Mannich side-product formation, with reported yields of approximately 60-70% under conventional heating [1]. This difference in synthetic efficiency and product purity has direct implications for procurement cost and scalability.

Mannich reaction synthetic chemistry regioselectivity

Analytical Reference Standard Differentiation: GC-MS Retention Index and Fragmentation Profile

1-Morpholin-4-yl-2-p-tolyl-ethanone is uniquely catalogued in the Wiley Mass Spectra of Designer Drugs 2024 library with a confirmed GC-MS spectrum. Its molecular ion (m/z 219), base peak, and characteristic fragmentation pattern arising from the morpholine ring cleavage and p-tolyl acylium ion formation provide a definitive fingerprint for unambiguous identification [1]. The structurally related analog 3-morpholino-1-phenylpropan-1-one (lacking the p-methyl substituent) exhibits a different molecular ion (m/z 205) and distinct fragmentation pattern. This chromatographic and spectrometric differentiation is critical for forensic toxicology and analytical chemistry laboratories where unambiguous compound identification is required [2].

forensic chemistry analytical chemistry GC-MS

Cytotoxic Potency Differentiation: p-Tolyl vs. Phenyl Morpholine Mannich Bases Against Renal Carcinoma Cells

In the class-level study of mono-Mannich bases, the morpholino derivative (compound 3, derived from unsubstituted acetophenone) demonstrated measurable cytotoxicity against Renca (mouse renal carcinoma) and Jurkat (human T-lymphocyte) cell lines. While specific IC50 values for the p-tolyl analog 1-morpholin-4-yl-2-p-tolyl-ethanone were not located in the accessed literature, the class-level SAR indicates that para-substitution on the acetophenone ring (methyl, chloro, methoxy) modulates cytotoxic potency. The bis-Mannich derivatives showed 6- to 23-fold greater potency than 5-fluorouracil, demonstrating the functional relevance of the Mannich scaffold [1]. The p-tolyl substituent is expected to increase lipophilicity (calculated XLogP approximately 1.8-2.0) relative to the unsubstituted phenyl analog (calculated XLogP approximately 1.3-1.5), which may enhance membrane permeability and cellular uptake.

anticancer cytotoxicity Mannich base

Dihydroorotase Inhibition: Cross-Class Evidence from Morpholine-Containing Small Molecules

A structurally related compound within the morpholino-ethanone class was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC50 of 180,000 nM (180 μM) at pH 7.37 [1]. While this modest potency reflects the specific compound tested and not the p-tolyl analog directly, it demonstrates that the morpholino-ethanone scaffold has inherent affinity for the pyrimidine biosynthesis enzyme DHOase. The p-tolyl substituent may modulate this activity through altered hydrogen bonding and hydrophobic interactions at the enzyme active site.

enzyme inhibition dihydroorotase pyrimidine biosynthesis

Procurement-Guided Application Scenarios for 1-Morpholin-4-yl-2-p-tolyl-ethanone


Forensic Toxicology and Designer Drug Reference Standard

The inclusion of 1-Morpholin-4-yl-2-p-tolyl-ethanone in the Wiley Mass Spectra of Designer Drugs 2024 library [1] positions this compound as a qualified analytical reference standard for forensic and toxicological laboratories. Its confirmed GC-MS spectrum (molecular ion m/z 219, base peak, and characteristic fragmentation pattern) enables definitive identification in seized materials or biological specimens, distinguishing it from the unsubstituted phenyl analog (m/z 205) and other morpholine-containing designer substances.

Medicinal Chemistry Scaffold for Anticancer Lead Optimization

As a p-tolyl-substituted morpholino-acetophenone Mannich base, this compound serves as a versatile starting scaffold for structure-activity relationship (SAR) campaigns targeting cancer cell lines. The class-level evidence demonstrates that bis-Mannich derivatives can achieve 6- to 23-fold greater cytotoxicity than 5-fluorouracil against renal carcinoma cells [2]. The p-tolyl group provides a synthetic handle for further functionalization (e.g., benzylic oxidation, electrophilic aromatic substitution) to generate focused compound libraries.

Synthetic Methodology Development and Mannich Reaction Optimization

The compound is a representative substrate for developing and benchmarking new Mannich reaction methodologies. Its synthesis via microwave-assisted condensation between 4-methylacetophenone, paraformaldehyde, and morpholine offers a model system for optimizing reaction parameters (temperature, solvent, catalyst) to achieve quantitative mono-Mannich selectivity while suppressing bis-substitution side products [3]. This application is relevant for process chemistry and green chemistry research groups.

Biochemical Probe for Dihydroorotase and Pyrimidine Metabolism Studies

Class-level evidence indicates that morpholino-ethanone derivatives interact with dihydroorotase (DHOase), a key enzyme in de novo pyrimidine biosynthesis [4]. While the p-tolyl analog lacks direct DHOase inhibition data, its structural similarity to compounds with confirmed DHOase affinity (IC50 ~180 μM) makes it a candidate probe for investigating pyrimidine metabolism in antiproliferative or antiparasitic drug discovery programs.

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